molecular formula C42H82N12O8 B1360233 N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine CAS No. 125678-68-4

N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine

Cat. No. B1360233
M. Wt: 883.2 g/mol
InChI Key: UCADRBIEWWELGN-PGMVXXSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine” is a compound that undergoes a process called myristoylation . Myristoylation is a cotranslational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The attachment of a myristoyl group increases specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners .


Synthesis Analysis

The synthesis of “N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine” involves the enzyme N-myristoyltransferase (NMT) . NMT catalyzes an irreversible acylation process in which a 14-carbon saturated fatty acid, myristic acid, is covalently attached at the N-terminal glycine residue after the removal of initiator methionine by methionine aminopeptidase .


Chemical Reactions Analysis

The chemical reaction involved in the myristoylation process is catalyzed by the enzyme N-myristoyltransferase (NMT) . NMT catalyzes an irreversible acylation process in which a 14-carbon saturated fatty acid, myristic acid, is covalently attached at the N-terminal glycine residue .

Scientific Research Applications

Lysine and Arginine in Cancer Therapy

Lysine and arginine are essential amino acids involved in various biochemical pathways and have been explored for their potential in cancer therapy. The deprivation of certain amino acids can be a strategy for treating amino acid-dependent cancers, exploiting the compromised metabolism of malignant cells. Studies have focused on developing and evaluating amino acid-degrading enzymes, such as L-asparaginase and L-arginine deiminase, showing promising results in preclinical and clinical trials for various cancers (Pokrovsky et al., 2019).

Arginine in Cardiovascular Health

Arginine, a precursor of nitric oxide (NO), plays a significant role in cardiovascular health. It has been shown to enhance endothelial function and reduce vascular stiffness. However, a study found that arginine supplementation did not improve vascular stiffness measurements or ejection fraction in patients following acute myocardial infarction, suggesting that its benefits might be context-dependent (Schulman et al., 2006).

Threonine and Leucine in Nutrition and Metabolism

Threonine and leucine are involved in protein metabolism and have been studied in various nutritional contexts. For instance, the absorption and metabolism of these amino acids have been examined in lactating animals, showing their significance in milk protein synthesis and overall metabolic health (Trottier et al., 1997).

Future Directions

The future directions of research into “N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine” and myristoylation could involve further investigation into the dynamics of myristoylation-dependent immune regulation . Additionally, the therapeutic potential of myristoylation inhibitors is being evaluated in clinical trials for lymphoma and solid tumors .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82N12O8/c1-5-6-7-8-9-10-11-12-13-14-15-23-34(56)50-30(20-16-17-24-43)36(57)51-31(21-18-25-48-41(44)45)37(58)54-35(29(4)55)39(60)53-33(27-28(2)3)38(59)52-32(40(61)62)22-19-26-49-42(46)47/h28-33,35,55H,5-27,43H2,1-4H3,(H,50,56)(H,51,57)(H,52,59)(H,53,60)(H,54,58)(H,61,62)(H4,44,45,48)(H4,46,47,49)/t29-,30+,31+,32+,33+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCADRBIEWWELGN-PGMVXXSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82N12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154853
Record name N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

883.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine

CAS RN

125678-68-4
Record name N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125678684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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